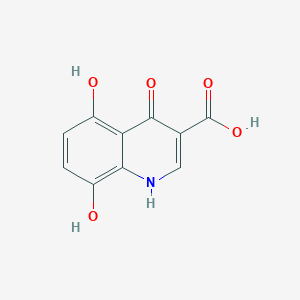

4,5,8-Trihydroxyquinoline-3-carboxylic acid

CAS No.: 79364-27-5

Cat. No.: VC15963493

Molecular Formula: C10H7NO5

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79364-27-5 |

|---|---|

| Molecular Formula | C10H7NO5 |

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | 5,8-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO5/c12-5-1-2-6(13)8-7(5)9(14)4(3-11-8)10(15)16/h1-3,12-13H,(H,11,14)(H,15,16) |

| Standard InChI Key | UBDAUWYXMOGTFV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1O)C(=O)C(=CN2)C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4,5,8-Trihydroxyquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its IUPAC name, 5,8-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid, reflects the positions of its functional groups:

-

Hydroxyl (-OH) groups at C4, C5, and C8.

-

A ketone (=O) at C4.

-

A carboxylic acid (-COOH) at C3.

The compound’s planar structure is stabilized by intramolecular hydrogen bonding between hydroxyl groups and the carboxylic acid moiety . Its SMILES notation, C1=CC(=C2C(=C1O)C(=O)C(=CN2)C(=O)O)O, and InChIKey (UBDAUWYXMOGTFV-UHFFFAOYSA-N) , provide unambiguous representations for computational and experimental studies.

Table 1: Key Physicochemical Properties

Synthesis and Preparation

Gould-Jacobs Reaction and Hydrolysis

The synthesis of 4,5,8-trihydroxyquinoline-3-carboxylic acid typically involves multi-step reactions, including condensation, hydrolysis, and oxidation. A analogous pathway for related quinoline derivatives involves:

-

Ethyl ester formation: Starting with ethyl 3-quinolinecarboxylate derivatives.

-

Basic hydrolysis: Refluxing with sodium hydroxide in ethanol to cleave the ester group .

For example, hydrolysis of ethyl 1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate under alkaline conditions yields 4-hydroxy-8-methylquinoline-3-carboxylic acid with a 50% yield . While specific data for 4,5,8-trihydroxyquinoline-3-carboxylic acid is limited, its synthesis likely follows similar principles, with additional steps to introduce hydroxyl groups at C5 and C8.

Biological Activities and Mechanisms

Antimicrobial and Anticancer Properties

Quinoline derivatives exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes or inhibiting DNA gyrase. Preliminary studies on 4,5,8-trihydroxyquinoline-3-carboxylic acid suggest it may inhibit Helicobacter pylori growth, though specific MIC values remain unpublished.

Analytical Characterization

Spectroscopic Techniques

-

IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O of carboxylic acid), and ~1600 cm⁻¹ (aromatic C=C) .

-

NMR: NMR signals for aromatic protons appear between δ 6.5–8.5 ppm, while the carboxylic acid proton resonates near δ 12.5 ppm .

-

Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 221.03 [M+H]⁺ .

Table 2: Predicted Spectral Data

| Technique | Key Features | Source |

|---|---|---|

| IR | O-H (3400 cm⁻¹), C=O (1680 cm⁻¹) | |

| NMR | δ 6.5–8.5 (aromatic H), δ 12.5 (COOH) | |

| ESI-MS | m/z 221.03 [M+H]⁺ |

Applications and Future Directions

Therapeutic Development

As a bioactive reagent, 4,5,8-trihydroxyquinoline-3-carboxylic acid is being explored for:

-

Oxidative stress-related diseases: Neurodegenerative disorders, cardiovascular diseases.

-

Antimicrobial coatings: Functionalized medical devices to prevent biofilm formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume